molecular formula C19H15ClN4O2 B2646783 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1251609-08-1

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B2646783
CAS RN: 1251609-08-1
M. Wt: 366.81
InChI Key: RYAVDMJJXLADGC-UHFFFAOYSA-N
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Description

The compound “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” is a unique chemical with the linear formula C23H18ClN3O4S2. It has a molecular weight of 499.999 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” is complex, with multiple functional groups. The compound contains a pyrazolidin ring attached to a phenyl group and a chloro-ethoxyphenyl group. Additionally, it has an oxadiazole ring attached to another phenyl group .


Physical And Chemical Properties Analysis

The compound “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” has a molecular formula of C23H18ClN3O4S2 and a molecular weight of 499.999 . Other physical and chemical properties such as boiling point, vapor pressure, and solubility would need to be determined experimentally or predicted using appropriate computational methods.

Scientific Research Applications

Computational and Pharmacological Potential

Research has investigated the computational and pharmacological potential of novel derivatives, including those with 1,3,4-oxadiazole and pyrazole components. These studies highlight their abilities in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain compounds have shown moderate inhibitory effects in assays, binding affinity to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating their analgesic and anti-inflammatory potential (Faheem, 2018).

Antibacterial Activity

Another area of research focuses on the synthesis and antibacterial activity of oxadiazole derivatives. These compounds have been evaluated against various bacterial strains, showing significant activity, particularly in combating resistant strains. The chemical structure and functional groups play a crucial role in determining their effectiveness against bacteria, pointing towards their potential in addressing antibiotic resistance issues (Rai et al., 2009).

Antitubercular and Antimicrobial Properties

There is also significant interest in the antitubercular and antimicrobial properties of these compounds. Molecular docking studies have suggested that benzene sulfonamide pyrazole oxadiazole derivatives, for instance, could serve as potential antimicrobial and antitubercular agents. Their activity has been evaluated through various assays, showing promise against E. coli, P. aeruginosa, S. aureus, and Mycobacterium tuberculosis (Shingare et al., 2022).

Anticancer and Antiangiogenic Effects

The anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives containing oxadiazol and pyrazole rings have been studied in vivo. These compounds significantly reduced tumor volume and cell number in mouse models, besides exhibiting strong antiangiogenic effects. This suggests their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Hypoglycemic Agents

Compounds incorporating pyrazolylthiadiazole and oxadiazole derivatives have been synthesized and evaluated for their hypoglycemic effects. Several of these derivatives effectively induced a marked reduction in blood glucose levels, indicating their potential as hypoglycemic agents (Hanna et al., 1995).

Safety and Hazards

As with any chemical compound, handling “5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole” requires appropriate safety measures. The compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound.

properties

IUPAC Name

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-2-25-16-9-8-13(10-15(16)20)17-14(11-21-23-17)19-22-18(24-26-19)12-6-4-3-5-7-12/h3-10,14,17,21,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVVSBVMSFZITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133570061

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